molecular formula C16H23N3O2S B5823866 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide

Katalognummer B5823866
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: AAMIRAMGCJOLHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide, also known as MLN4924, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which is a key enzyme in the process of neddylation. Neddylation is a post-translational modification process that is involved in the regulation of various cellular processes, including cell cycle progression, DNA repair, and protein degradation.

Wirkmechanismus

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide inhibits the activity of NAE, which is responsible for the activation of the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation to target proteins (neddylation) is a critical step in the regulation of protein degradation by the ubiquitin-proteasome system. Inhibition of NAE by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING E3 ubiquitin ligase (CRL) complex. The activation of the CRL complex leads to the degradation of various proteins, including oncoproteins that are critical for cancer cell survival.
Biochemical and Physiological Effects:
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and metastasis in preclinical models. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide treatment leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the CRL complex and subsequent degradation of various proteins. This leads to the inhibition of various cellular processes, including cell cycle progression, DNA repair, and protein degradation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide is its specificity for NAE, which makes it a valuable tool for studying neddylation and its role in cellular processes. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide has also been shown to exhibit potent anti-tumor activity in various cancer cell lines and xenograft models, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide is its potential toxicity, which may limit its clinical application.

Zukünftige Richtungen

There are several future directions for the research on N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide. One potential direction is the development of combination therapies that include N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide and other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is the identification of biomarkers that can predict the response to N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide treatment. Additionally, further studies are needed to determine the safety and efficacy of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide in clinical trials, particularly in combination with other anti-cancer agents. Finally, the development of new NAE inhibitors with improved pharmacokinetic properties and reduced toxicity may also be a promising direction for future research.

Synthesemethoden

The synthesis of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide involves a multi-step process that includes the reaction of 4-(isobutyrylamino)phenyl isothiocyanate with 3-methylbutanoyl chloride to form the intermediate, which is then reacted with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product.

Wissenschaftliche Forschungsanwendungen

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines and xenograft models. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.

Eigenschaften

IUPAC Name

3-methyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-10(2)9-14(20)19-16(22)18-13-7-5-12(6-8-13)17-15(21)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMIRAMGCJOLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.